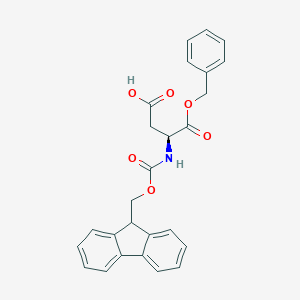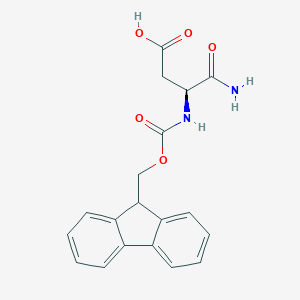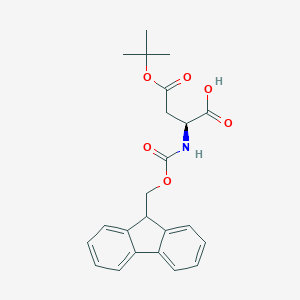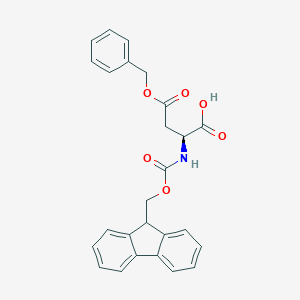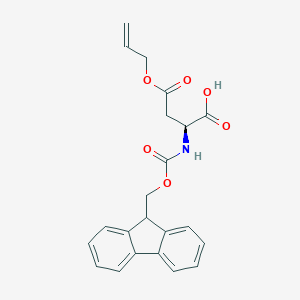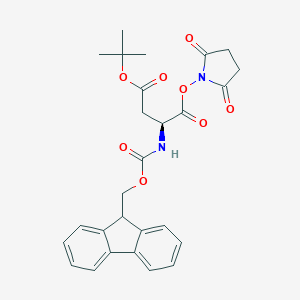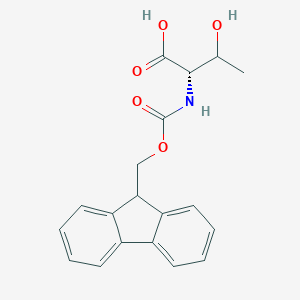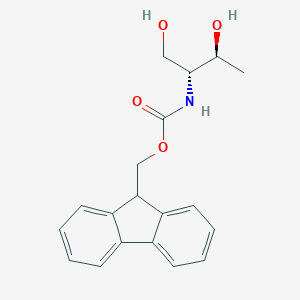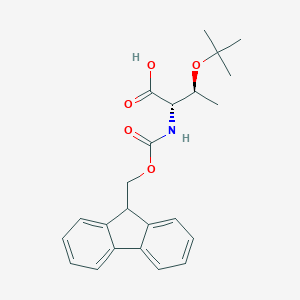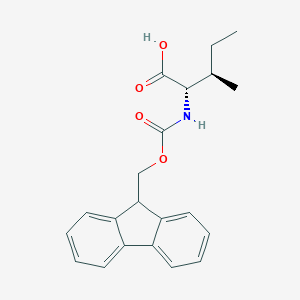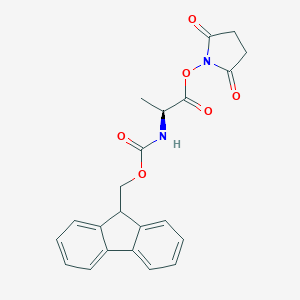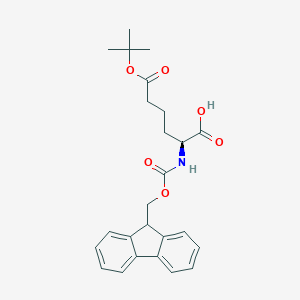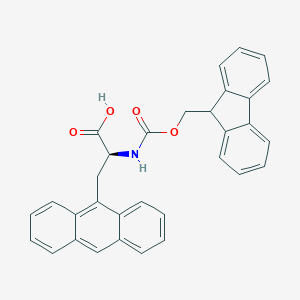
Fmoc-D-Threonin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fmoc-D-threonine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutics.
Industry: It is used in the production of biocompatible materials and hydrogels.
Wirkmechanismus
Target of Action
Fmoc-D-threonine, or N-α-Fmoc-D-threonine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-threonine is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-D-threonine is solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
It’s worth noting that the fmoc group is rapidly removed by a base, which is an important aspect of its use in peptide synthesis .
Result of Action
The primary result of the action of Fmoc-D-threonine is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-D-threonine is influenced by the chemical environment in which it is used. For example, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the presence and concentration of a base such as piperidine can significantly influence the efficacy of Fmoc-D-threonine as a protecting group . Additionally, the stability of Fmoc-D-threonine can be affected by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
Fmoc-D-threonine plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various biomolecules, including enzymes and proteins, during these reactions. The nature of these interactions is primarily through the formation of peptide bonds in the solid-phase peptide synthesis process .
Cellular Effects
The effects of Fmoc-D-threonine on various types of cells and cellular processes are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of specific peptide sequences, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fmoc-D-threonine exerts its effects at the molecular level through its involvement in the formation of peptide bonds. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression during the peptide synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-threonine can change over time. It has been observed that the self-assembled structures formed by Fmoc-D-threonine reveal morphological transitions at the supramolecular level as the concentration and temperature are altered .
Metabolic Pathways
Fmoc-D-threonine is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during the formation of peptide bonds
Transport and Distribution
The transport and distribution of Fmoc-D-threonine within cells and tissues are primarily associated with its role in peptide synthesis
Subcellular Localization
The subcellular localization of Fmoc-D-threonine is not well-defined as it is primarily used as a building block in peptide synthesis . Its activity or function could be influenced by its incorporation into specific peptide sequences, which could be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the peptide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fmoc-D-threonine is typically synthesized by protecting the amine group of D-threonine with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is achieved using reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions (e.g., NaHCO3/dioxane/H2O or NaHCO3/DMF) . The reaction involves the nucleophilic attack of the amine on the highly reactive Fmoc-Cl, resulting in the formation of the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of Fmoc-D-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-threonine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can yield an alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-threonine: Similar to Fmoc-D-threonine but with the L-configuration.
Fmoc-D-serine: Similar structure but with a hydroxyl group on the side chain.
Fmoc-D-tyrosine: Similar structure but with a phenolic hydroxyl group.
Uniqueness
Fmoc-D-threonine is unique due to its specific stereochemistry (D-configuration) and the presence of both an amine and hydroxyl group, making it a versatile building block in peptide synthesis .
Eigenschaften
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-APPDUMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426318 | |
| Record name | Fmoc-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157355-81-2 | |
| Record name | Fmoc-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


